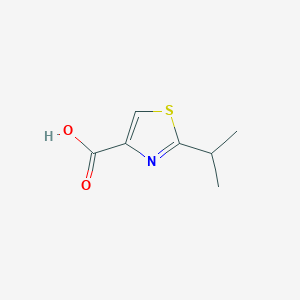

2-Isopropylthiazole-4-carboxylic acid

Vue d'ensemble

Description

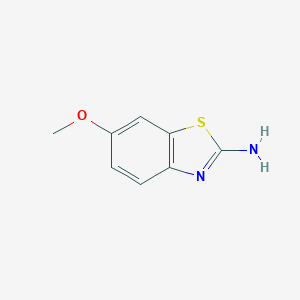

2-Isopropylthiazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carboxylic acid functional group. The specific structure and substituents on the thiazole ring can significantly influence the compound's chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives, such as 2-amino-1,3-thiazole-4-carboxylic acid derivatives, has been explored in recent research. These compounds are synthesized through a process that involves confirming their structures using various analytical techniques, including melting points, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and high-resolution mass spectrometry (HRMS) or elemental analysis . Although the provided data does not directly describe the synthesis of 2-isopropylthiazole-4-carboxylic acid, the methods used for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The presence of additional functional groups, such as the carboxylic acid group, influences the overall polarity, reactivity, and potential for forming hydrogen bonds with biological targets. The exact position and nature of substituents on the thiazole ring are crucial for the compound's biological activity and are confirmed through spectroscopic methods as mentioned .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification or amidation. The thiazole ring itself can engage in electrophilic substitution reactions or act as a ligand in coordination chemistry. The data does not provide specific reactions for 2-isopropylthiazole-4-carboxylic acid, but the general reactivity patterns of thiazole derivatives can be inferred .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of a carboxylic acid group generally increases the compound's water solubility and boiling point. The melting points of these compounds are determined experimentally and are an important characteristic for the identification and purity assessment of the synthesized compounds. The biological activities of thiazole derivatives, such as fungicidal and antivirus activities, are systematically evaluated, and some compounds have shown promising results in preliminary bioassays .

Biological Activities

The biological activities of thiazole derivatives are of significant interest due to their potential applications in medicine and agriculture. The provided data indicates that novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit good fungicidal activity and antivirus activity. Some compounds have demonstrated over 50% activity against various fungi and have shown effectiveness against Tobacco mosaic virus (TMV) in different models in vivo. These findings suggest that thiazole derivatives could be a valuable resource for developing new strategies for fungi and virus control .

Applications De Recherche Scientifique

Antiallergic Activity

2-Isopropylthiazole derivatives have shown promise in antiallergic applications. For instance, certain compounds bearing an isopropyl group at specific positions exhibited significant antiallergic activity, surpassing the effects of established drugs like disodium cromoglycate. This suggests a potential role for these derivatives in developing new antiallergic medications (Nohara et al., 1985).

Antimicrobial and Antifungal Properties

4-Isopropylthiazole-2-carbohydrazide analogs, closely related to 2-Isopropylthiazole-4-carboxylic acid, have been investigated for their antimicrobial and antifungal properties. Some of these compounds demonstrated considerable efficacy against bacteria, fungi, and even Mycobacterium tuberculosis, indicating their potential as antibacterial and antifungal agents (Mallikarjuna et al., 2009).

Cancer Treatment

Thiazolidine-4-carboxylic acid, structurally related to 2-Isopropylthiazole-4-carboxylic acid, has been explored for its effectiveness in treating cancer. Its ability to induce reverse transformation of tumor cells to normal cells has shown promise, particularly in treating advanced cancer cases, such as epidermoid carcinoma (Brugarolas & Gosálvez, 1980).

Antineoplastic Activity

Analogues of thiazolidine-2-carboxylic acid have been synthesized and tested for their antineoplastic activity. These compounds showed a significant ability to inhibit the growth of leukemia cells, suggesting their potential use in developing new cancer treatments (Lalezari & Schwartz, 1988).

Corrosion Inhibition

Thiazole hydrazones, which can be derived from thiazole carboxylic acids, have demonstrated potential as corrosion inhibitors. They have been found effective in protecting mild steel in acidic environments, indicating their practical application in industrial settings (Chaitra et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The specific hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Orientations Futures

While specific future directions for research on 2-Isopropylthiazole-4-carboxylic acid are not available, thiazole derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active compounds . Therefore, future research could potentially explore the biological activity of 2-Isopropylthiazole-4-carboxylic acid and its derivatives.

Propriétés

IUPAC Name |

2-propan-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYVJUUPYNCLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626623 | |

| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylthiazole-4-carboxylic acid | |

CAS RN |

234445-61-5 | |

| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

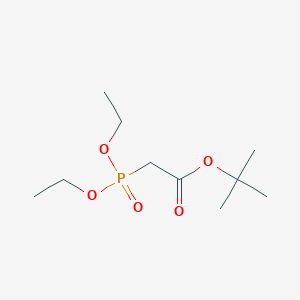

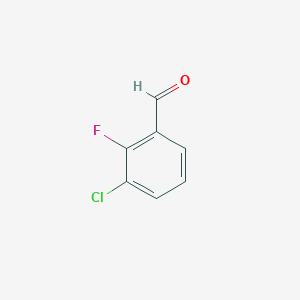

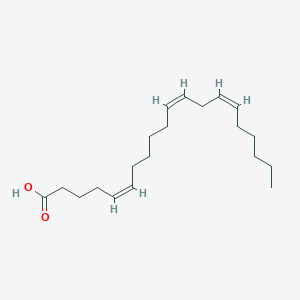

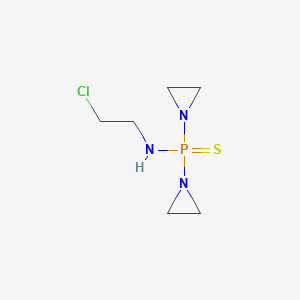

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)